

# Reducing the risk of new intramammary infections after Nafpenzal treatment

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Nafpenzal Intramammary Therapy

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols related to the use of **Nafpenzal** for reducing the risk of new intramammary infections (IMIs) during the dry period.

## Frequently Asked Questions (FAQs)

Q1: What is Nafpenzal and what are its active components?

**Nafpenzal** is a combination antibacterial intramammary suspension designed for use in dairy cows at drying off.[1][2] Its purpose is to treat existing subclinical infections and prevent new infections from occurring during the dry period.[2] Each 3g syringe contains three active substances:

- Procaine benzylpenicillin (300 mg): A beta-lactam antibiotic effective against many Grampositive bacteria.[1]
- Dihydrostreptomycin (100 mg): An aminoglycoside antibiotic that targets primarily Gramnegative bacteria.[1]
- Nafcillin (100 mg): A semi-synthetic, penicillinase-resistant penicillin, which is crucial for activity against beta-lactamase producing staphylococci.[1][2]

## Troubleshooting & Optimization





Q2: What is the spectrum of activity for Nafpenzal?

The combination of its three active ingredients provides a broad spectrum of activity. The synergism between penicillin and dihydrostreptomycin enhances efficacy compared to either drug alone.[1] The inclusion of nafcillin extends the spectrum to cover penicillin-resistant staphylococci, a common cause of mastitis.[1][2] The formulation is effective against a wide range of Gram-positive and Gram-negative bacteria associated with bovine mastitis.[2]

Q3: We are observing a high rate of new intramammary infections (IMIs) post-calving despite using **Nafpenzal** at dry-off. What are the potential causes?

Treatment failure or the occurrence of new infections can often be traced to factors other than the antimicrobial agent itself. Key areas to investigate include:

- Administration Technique: Improper infusion is a primary cause of new infections.[3]
   Pathogens on the teat end can be introduced into the udder if the procedure is not aseptic.[4]
   [5] This includes inadequate cleaning, contamination of the syringe cannula, or fully inserting the cannula, which can damage the teat canal's natural keratin plug.[6][7]
- Cow-Level Risk Factors: Certain cows are at a higher risk for developing new infections.
   Factors include high somatic cell count (SCC) before dry-off, the number of lactations, and poor teat end condition.[8] Cows with an existing infection in one quarter at drying off are also at a higher risk of developing new infections in other quarters.[9][10]
- Management and Environmental Factors: The dry period is a high-risk time for acquiring new bacterial infections.[11] The farm's housing conditions and overall bacteriological load can significantly impact the new infection rate.[8] Additionally, very long dry periods (>65 days) have been associated with an increased risk of new IMIs.[9][10]
- Pathogen Characteristics: While Nafpenzal is broad-spectrum, some infections are inherently difficult to cure, especially chronic cases where scar tissue in the udder may protect bacteria from the antibiotic.[12]

Q4: What is the recommended protocol for intramammary infusion to minimize the risk of introducing new pathogens?



### Troubleshooting & Optimization

Check Availability & Pricing

An aseptic infusion technique is critical to prevent the introduction of bacteria and ensure the efficacy of the treatment.[7] The following workflow, based on recommendations from the National Mastitis Council, should be strictly followed.[4]

Caption: Workflow for Aseptic Intramammary Infusion.

Q5: How can we design an experiment to evaluate the efficacy of our dry cow therapy protocol in reducing new IMIs?

A robust clinical trial is necessary to quantify the efficacy of a dry cow therapy regimen. The primary objectives are to measure the ability of the treatment to cure existing infections and prevent new ones.[13]

See the Experimental Protocols section below for a detailed methodology. The general workflow for such a trial is as follows:





Click to download full resolution via product page

Caption: Experimental Workflow for a Dry Cow Therapy Efficacy Trial.



## **Data Presentation & Key Metrics**

Q6: What are the key metrics for assessing the success of **Nafpenzal** treatment and the prevention of new IMIs?

The success of a dry cow therapy program is evaluated using several key performance indicators. Data should be collected at the quarter level and summarized for analysis.

| Metric                      | Definition                                                                                                                  | Favorable Outcome                                                                      |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Bacteriological Cure Rate   | The proportion of quarters infected with a specific pathogen at drying off that are free of that pathogen after calving.[8] | High (>85%)                                                                            |
| New Infection Rate (NIR)    | The proportion of uninfected quarters at drying off that are found to be infected with a new pathogen after calving.[8]     | Low (<10%)                                                                             |
| Clinical Mastitis Incidence | The proportion of quarters that develop clinical mastitis within a defined period post-calving (e.g., first 100 days).      | Low (<5%)                                                                              |
| Somatic Cell Count (SCC)    | The concentration of somatic cells (cells/mL) in milk, an indicator of udder inflammation.                                  | Post-calving SCC should be significantly lower than predrying off SCC in treated cows. |

Q7: How does Somatic Cell Count (SCC) relate to new infection risk and treatment efficacy?

SCC is a critical tool for monitoring udder health. A high SCC indicates an inflammatory response, which is most often due to an intramammary infection.[5]

As a Risk Indicator: Cows with a high SCC (>200,000 cells/mL) prior to drying off are at a
greater risk of having a new IMI during the dry period compared to cows with a low SCC.[8]
 [14]



As an Efficacy Metric: A successful bacteriological cure of a subclinical infection should result
in a significant reduction in SCC in the subsequent lactation.[15][16] Monitoring the herd's
bulk tank SCC and individual cow SCC post-calving can provide insight into the overall
effectiveness of the dry cow program.

| SCC (cells/mL)    | Interpretation (Individual Cow)                                             |  |
|-------------------|-----------------------------------------------------------------------------|--|
| < 100,000         | Healthy, uninfected udder.                                                  |  |
| 100,000 - 199,000 | Likely uninfected, but warrants monitoring.                                 |  |
| 200,000 - 399,000 | Subclinical Mastitis likely. Strong candidate for bacteriological sampling. |  |
| > 400,000         | High probability of significant IMI.                                        |  |

## **Experimental Protocols**

Protocol: Efficacy Study of Nafpenzal Dry Cow Therapy

This protocol outlines a methodology for a controlled field study to determine the efficacy of **Nafpenzal** in preventing new intramammary infections and curing existing subclinical infections.

- 1. Objective: To quantify the bacteriological cure rate and new infection rate in dairy cows receiving **Nafpenzal** at drying off compared to a control group.
- 2. Study Design:
- A multi-herd, prospective, randomized controlled trial.
- The experimental unit is the mammary quarter.
- A split-udder design is recommended for statistical power, where two quarters of each cow are randomly assigned to the treatment group and the other two to the control group.[14][17]
- 3. Animal Selection:
- Inclusion Criteria: Clinically healthy, late-lactation cows scheduled for drying off.



- Exclusion Criteria: Cows with clinical mastitis at the time of enrollment, cows with known teat-end damage, cows receiving other antibiotics.
- 4. Sampling and Treatment Procedure:
- Pre-Treatment (Drying Off):
  - Collect duplicate aseptic milk samples (approx. 10 mL) from all four quarters of each selected cow.[13] These are the baseline samples.
  - Record cow ID, quarter, parity, and any history of clinical mastitis.
  - Submit one set of samples for quantitative bacteriological culture and pathogen identification. Submit the other for SCC analysis.
  - Administer treatments according to the randomization schedule (e.g., Nafpenzal in two quarters, control in the other two) using the strict aseptic infusion technique described in Q4.
- Post-Treatment (After Calving):
  - Collect duplicate aseptic milk samples from all four quarters of each cow at two time points:
    - Sample 1: Between 3-5 days in milk (post-colostrum).[18]
    - Sample 2: Between 10-14 days in milk.[14][18]
  - Submit samples for bacteriological culture and SCC analysis.
  - Monitor all cows daily for signs of clinical mastitis for the first 100 days of lactation.
- 5. Laboratory Analysis:
- Bacteriology: Culture 0.01 mL of each milk sample on appropriate agar (e.g., Blood Agar).
   Identify pathogens using standard microbiological techniques (e.g., MALDI-TOF).
- Definitions:



- Quarter Infected at Dry-Off: Isolation of the same pathogen in both duplicate pre-treatment samples.[13]
- Quarter Cured: A quarter infected at dry-off from which the original pathogen is not isolated in either post-calving sample.
- New IMI: A quarter uninfected at dry-off from which a pathogen is isolated in post-calving samples.

#### 6. Data Analysis:

- Calculate the Bacteriological Cure Rate for pre-existing infections.
- Calculate the New Infection Rate for uninfected quarters.
- Compare the incidence of clinical mastitis between treatment and control groups.
- Use statistical models (e.g., logistic regression) to compare outcomes, accounting for factors like herd, parity, and pre-treatment SCC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. msd-animal-health-me.com [msd-animal-health-me.com]
- 3. Why mastitis treatments fail Farm and Dairy [farmanddairy.com]
- 4. Dairy farming essentials: How to infuse intramammary medications Southwest New York Dairy, Livestock & Field Crops Program - Cornell University - Cornell Cooperative Extension [swnydlfc.cce.cornell.edu]
- 5. INTRAMAMMARY INFUSION PROCEDURE IN COWS FOR MASTITIS & DRY COW THERAPY - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]

## Troubleshooting & Optimization





- 6. Administration Technique of Intramammary Treatment in Dairy Cows Trousse Tactic [reseaumammite.org]
- 7. magonlinelibrary.com [magonlinelibrary.com]
- 8. Risk factors associated with bacteriological cure, new infection, and incidence of clinical mastitis after dry cow therapy with three different antibiotics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk factors for new intramammary infections during the dry period in untreated dairy cows from herds using selective dry cow therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Risk factors for new intramammary infections during the dry period in untreated dairy cows from herds using selective dry cow therapy | animal | Cambridge Core [cambridge.org]
- 11. ruma.org.uk [ruma.org.uk]
- 12. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]
- 13. Guidelines for testing of intramammary preparations for treatment of bovine mastitis |
   Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 14. Evaluation of the use of dry cow antibiotics in low somatic cell count cows PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 16. researchgate.net [researchgate.net]
- 17. nmconline.org [nmconline.org]
- 18. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Reducing the risk of new intramammary infections after Nafpenzal treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204018#reducing-the-risk-of-new-intramammary-infections-after-nafpenzal-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com